molecular formula C17H12N2OS B5274153 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE

Cat. No.: B5274153
M. Wt: 292.4 g/mol
InChI Key: NGHUEQODRIJUAS-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE is a complex organic compound that features a unique structure combining a cyclopenta[b]thiophene core with a cyano group and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and thiophene-based compounds, such as:

Uniqueness

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE is unique due to its combination of a cyclopenta[b]thiophene core with a cyano group and a phenylprop-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHUEQODRIJUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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